molecular formula C24H19FN4O5 B6559802 methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate CAS No. 921778-12-3

methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate

Cat. No.: B6559802
CAS No.: 921778-12-3
M. Wt: 462.4 g/mol
InChI Key: PBAPDXJWSVAPRW-UHFFFAOYSA-N
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Description

Methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C24H19FN4O5 and its molecular weight is 462.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.13394788 g/mol and the complexity rating of the compound is 779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H22FN3O4C_{26}H_{22}FN_3O_4 with a molecular weight of approximately 491.5 g/mol. The compound features a pyridopyrimidine core which is known for its diverse biological activities.

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties by acting as inhibitors of phosphoinositide 3-kinase (PI3K) pathways. The PI3K pathway is crucial in regulating cell growth and survival; thus, its inhibition can lead to reduced tumor proliferation and increased apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

Compound NameTarget EnzymeIC50 (µM)Cell Line Tested
Methyl 4-(...)PI3K0.5MDA-MB-436
Similar DerivativeUSP10.25NCI-H1299

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that derivatives of pyridopyrimidine can inhibit cyclooxygenase (COX) enzymes implicated in inflammatory processes. For instance, some derivatives demonstrated selective COX-II inhibition with minimal ulcerogenic effects .

Table 2: Summary of Anti-inflammatory Activity

Compound NameTarget EnzymeIC50 (µM)Effectiveness
Methyl 4-(...)COX-II0.011High
PYZ3COX-II0.200Moderate

The mechanism through which methyl 4-(...) exerts its biological effects involves interaction with specific molecular targets within the cell:

  • Inhibition of Enzymes : The compound acts as a reversible inhibitor of key enzymes such as PI3K and USP1, leading to disruption in the signaling pathways that promote cell survival and proliferation .
  • Cell Cycle Arrest : Flow cytometry analyses indicated that certain derivatives can induce cell cycle arrest in cancer cells at the S phase, thereby inhibiting their progression and proliferation .

Case Studies

Several case studies have highlighted the efficacy of this compound class in preclinical settings:

  • Breast Cancer Study : A study involving the application of methyl 4-(...) derivatives on MDA-MB-436 breast cancer cells showed significant reductions in cell viability compared to control groups.
  • Inflammation Model : In vivo studies demonstrated that compounds exhibiting COX-II inhibitory activity resulted in reduced inflammation markers in animal models .

Properties

IUPAC Name

methyl 4-[[2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O5/c1-34-23(32)16-6-10-18(11-7-16)27-20(30)14-28-19-3-2-12-26-21(19)22(31)29(24(28)33)13-15-4-8-17(25)9-5-15/h2-12H,13-14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAPDXJWSVAPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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